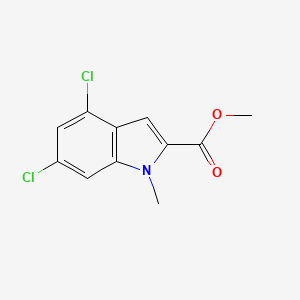
methyl 4,6-dichloro-1-methyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-Dichloro-1-methylindole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole derivative and chlorinating agents.
Chlorination: The indole core is subjected to chlorination to introduce chlorine atoms at the 4 and 6 positions.
Carboxylation: Finally, the carboxylate group is introduced at the 2 position to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-Dichloro-1-methylindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole core to more oxidized derivatives.
Reduction: Reduction reactions can reduce the chlorine atoms or other functional groups.
Substitution: Substitution reactions can replace chlorine atoms with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: In the medical field, Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is explored for its therapeutic potential. Its derivatives may be developed into drugs targeting various diseases.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which Methyl 4,6-Dichloro-1-methylindole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the biological context in which the compound is used. For example, in anticancer applications, it may interact with enzymes or receptors involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Methyl 3,5-Dichloro-1-methylindole-2-carboxylate
Methyl 4,6-Dibromo-1-methylindole-2-carboxylate
Methyl 4,6-Dichloro-1-ethylindole-2-carboxylate
Uniqueness: Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity
Properties
Molecular Formula |
C11H9Cl2NO2 |
|---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
methyl 4,6-dichloro-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C11H9Cl2NO2/c1-14-9-4-6(12)3-8(13)7(9)5-10(14)11(15)16-2/h3-5H,1-2H3 |
InChI Key |
SYWHOEXLRNEJGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















